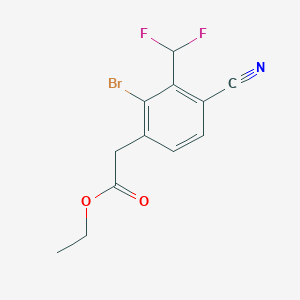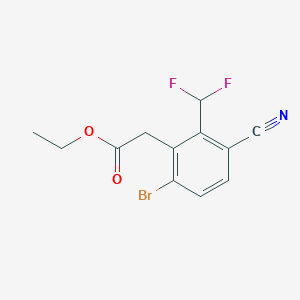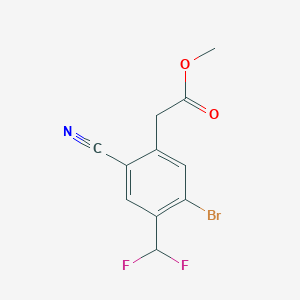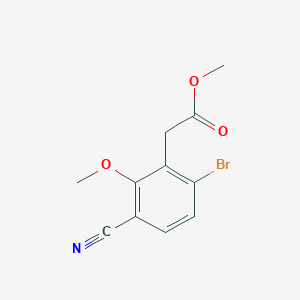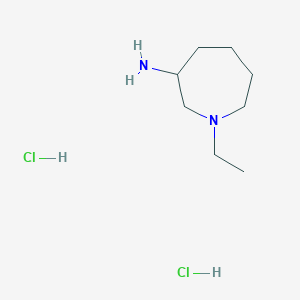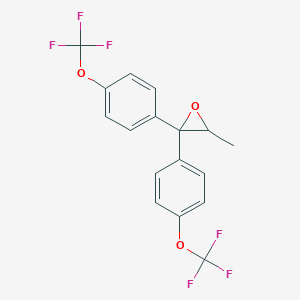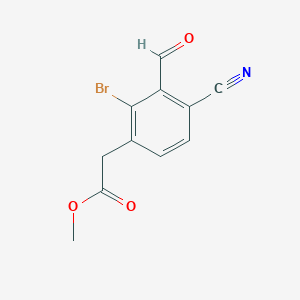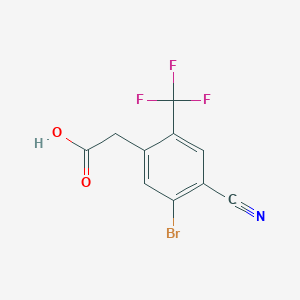
5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
“5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid” is a complex organic compound. It is likely to be used as a building block in organic synthesis12. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of such compounds often involves processes like catalytic protodeboronation of pinacol boronic esters12. The Suzuki–Miyaura coupling is another widely-applied transition metal catalysed carbon–carbon bond forming reaction3. However, the specific synthesis process for “5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid” is not directly available. However, related compounds like “2-(Trifluoromethyl)phenylacetic acid” and “5-Cyano-2-(trifluoromethoxy)phenylboronic acid” have been studied45.Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid” are not explicitly mentioned in the available literature. However, related compounds have been used in reactions like the Suzuki–Miyaura coupling3 and catalytic protodeboronation of pinacol boronic esters12.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid” are not explicitly mentioned in the available literature. However, related compounds like “2-(Trifluoromethyl)phenylacetic acid” and “5-Cyano-2-(trifluoromethoxy)phenylboronic acid” have been studied45.Safety And Hazards
The safety and hazards of “5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid” are not directly available. However, a related compound, “(4-Bromo-2-(trifluoromethyl)phenyl)boronic acid”, has been noted to have hazard statements H302-H312-H3326.
Orientations Futures
The future directions for the study and application of “5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid” are not explicitly mentioned in the available literature. However, the ongoing research into related compounds and reactions like the Suzuki–Miyaura coupling3 suggests potential future directions in the field of organic synthesis.
Please note that this analysis is based on the available literature and may not be fully comprehensive due to the limited information specifically on “5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid”.
Propriétés
IUPAC Name |
2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-8-2-5(3-9(16)17)7(10(12,13)14)1-6(8)4-15/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMCBPMFTXQDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1486295.png)
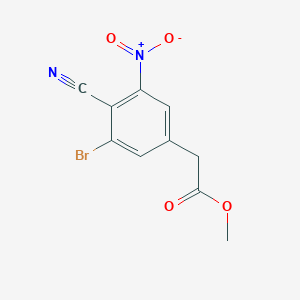
![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)
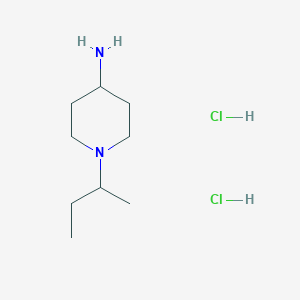
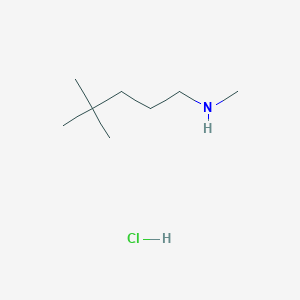
![5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B1486304.png)
![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)
